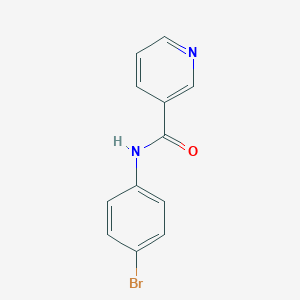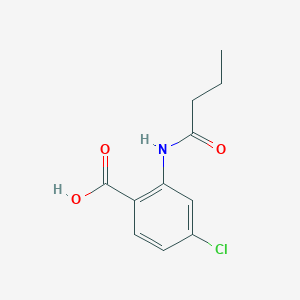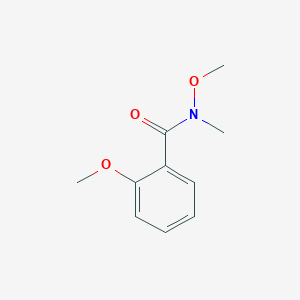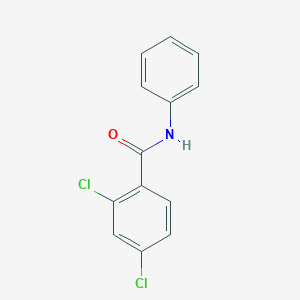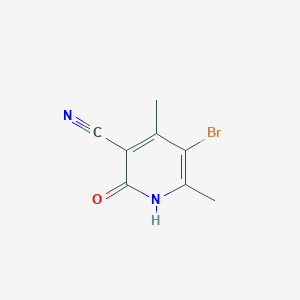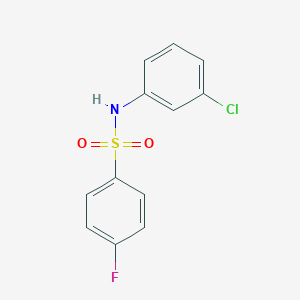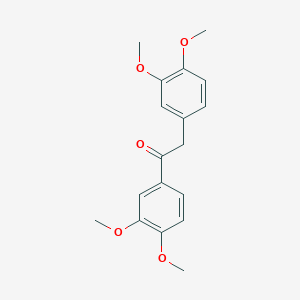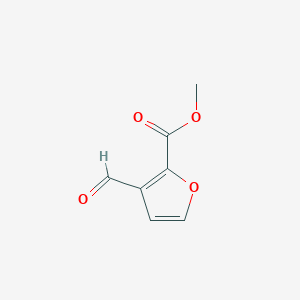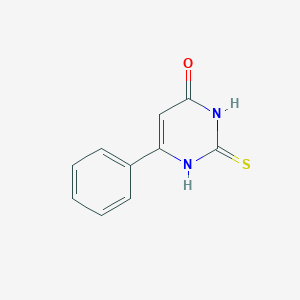![molecular formula C19H17NO2 B182666 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-53-2](/img/structure/B182666.png)
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, also known as DMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. DMEQ has been studied extensively for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell growth and differentiation. The inhibition of PKC by 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline results in the activation of the caspase pathway, leading to apoptosis of cancer cells and potentially providing a therapeutic benefit in the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and the modulation of immune system function. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline in lab experiments is its fluorescent properties, which allow for easy imaging of live cells. However, one limitation is that 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
Direcciones Futuras
There are several potential future directions for research on 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurodegenerative disorders, and the exploration of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline and its potential use in combination with other therapies for the treatment of cancer.
Métodos De Síntesis
The synthesis of 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form the corresponding intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the final product, 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline.
Aplicaciones Científicas De Investigación
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has been used in various scientific research applications, including as a fluorescent probe for imaging of live cells and as a potential anti-cancer agent. 4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
2859-53-2 |
|---|---|
Nombre del producto |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-16-10-9-15(19(13-16)22-2)8-7-14-11-12-20-18-6-4-3-5-17(14)18/h3-13H,1-2H3/b8-7+ |
Clave InChI |
JWVFZPJNCCZECZ-BQYQJAHWSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



